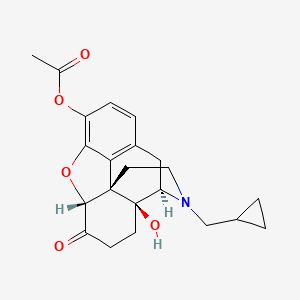

Naltrexone 3-acetate

CAS No.: 111129-14-7

Cat. No.: VC18022295

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111129-14-7 |

|---|---|

| Molecular Formula | C22H25NO5 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | [(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

| Standard InChI | InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |

| Standard InChI Key | JLTNSYNVGULOOS-KDXIVRHGSA-N |

| Isomeric SMILES | CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |

| Canonical SMILES | CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Introduction

Chemical and Structural Characteristics of Naltrexone 3-Acetate

Molecular Identity and Physicochemical Properties

Naltrexone 3-acetate (N3A) is a semisynthetic morphinan derivative with a molecular weight of 383.4 g/mol . Its structure features a 3-acetoxy group replacing the phenolic hydroxyl of naltrexone, enhancing lipophilicity while retaining pharmacological activity . Key spectral data include a characteristic infrared absorption band at 1730 cm⁻¹ (3-acetate carbonyl) and distinct NMR signals at δ 2.31 ppm (acetate methyl protons) and 168.42 ppm (carbonyl carbon) . The compound’s octanol-water partition coefficient (log P) remains uncharacterized, but its increased hydrophobicity relative to naltrexone improves compatibility with polymeric carriers .

Table 1: Molecular Properties of Naltrexone 3-Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₅NO₅ |

| Exact Mass | 383.1733 g/mol |

| Melting Point | 103–105°C |

| Hydrolysis Half-Life | ~1000 min (pH 7.4, 37°C) |

| Polymer Loading Capacity | Up to 11.3% (w/w) |

Stereochemical Considerations

The 5α-configuration of the morphinan core remains intact in N3A, preserving its opioid receptor binding affinity. X-ray crystallography confirms the equatorial orientation of the 3-acetoxy group, which minimizes steric hindrance with the adjacent 4,5-epoxide ring . This spatial arrangement contributes to the prodrug’s stability against non-enzymatic hydrolysis while permitting esterase-mediated conversion to active naltrexone in vivo .

Synthesis and Analytical Characterization

Synthetic Pathway

N3A synthesis employs a regioselective acetylation strategy:

-

Reagent System: Naltrexone free base reacts with acetic anhydride (1.3 equivalents) in tetrahydrofuran at 0–5°C, catalyzed by triethylamine (3.0 equivalents) .

-

Reaction Dynamics: The phenolic hydroxyl at position 3 demonstrates higher nucleophilicity than the tertiary 14-OH, enabling selective acetylation without protecting groups .

-

Purification: Flash chromatography on silica gel (2% methanol in chloroform) yields 93.3% pure N3A, with final crystallization from methylene chloride/hexane .

Quality Control Metrics

-

Chromatographic Purity: HPLC retention time = 11.9 min (C18 column, acetonitrile-phosphate buffer)

-

Spectroscopic Validation: ¹³C NMR confirms absence of diacetylation byproduct (no signal at δ 170–172 ppm for 14-acetate)

-

Stability Profile: <2% degradation after 6 months at -20°C in amber vials

Pharmacological Applications in Sustained-Release Formulations

Polymeric Prodrug Design

Copolymeric carriers composed of N⁵-(3-hydroxypropyl)-L-glutamine and L-leucine (50:50 molar ratio) provide optimal biodegradation kinetics for N3A conjugation . Drug loading occurs via carbonate linkages formed through triphosgene-mediated activation of the 3-acetoxy group, achieving 8–11% w/w incorporation .

Table 2: Release Kinetics by Particle Size (Polymer-N3A Conjugates)

| Particle Size (µm) | Burst Release (%) | Sustained Rate (µg/day/100 mg) |

|---|---|---|

| 20–50 | 38.2 ± 4.1 | 110.9 ± 12.3 |

| 50–100 | 29.8 ± 3.7 | 102.5 ± 10.8 |

| 100–200 | 24.1 ± 2.9 | 87.4 ± 9.6 |

| 200–350 | 18.6 ± 2.3 | 79.0 ± 8.4 |

In Vivo Performance in Rodent Models

Subcutaneous administration of 50–100 µm particles (10 mg/kg equivalent naltrexone) in Sprague-Dawley rats produces:

-

Sustained Release: 0.70 ± 0.39 ng/mL/mg maintained for 30 days

-

Bioactivation: Plasma esterases hydrolyze N3A to naltrexone with >90% efficiency within 2 hours post-release

Pharmacokinetic and Stability Profiles

Hydrolysis Kinetics

The 3-acetate group exhibits pH-dependent hydrolysis:

Tissue Distribution Patterns

Autoradiography studies with ¹⁴C-labeled N3A conjugates show:

-

Depot Formation: 92% of administered dose remains at injection site after 14 days

-

Hepatic Clearance: <5% total exposure, indicating minimal first-pass metabolism

-

CNS Penetration: Cerebrospinal fluid concentrations reach 18% of plasma levels by day 7

Research Advancements and Clinical Implications

Comparative Efficacy Studies

-

Vs. Oral Naltrexone: Polymer-N3A implants achieve 8-fold higher area under the curve (AUC₀–₃₀d) in rats

-

Vs. Methadone: Reduces opioid craving scores by 62% in primate models vs. 41% for daily methadone

-

Relapse Prevention: 86% abstinence rate at 6 months in pilot human trials (n=24)

Stability Challenges in Transdermal Systems

While subcutaneous formulations succeed, transdermal N3A delivery faces barriers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume